

mass spectrometry fragmentation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(3-(Dimethylamino)propoxy)phenyl)methanol

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An Application Note on the Mass Spectrometry Fragmentation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Introduction

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a chemical compound with potential applications in pharmaceutical research and development, particularly in the fields of neuroscience and psychiatry.[1] Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification and characterization in various experimental settings. This application note provides a detailed protocol for the analysis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol using Electrospray Ionization Mass Spectrometry (ESI-MS) and outlines the predicted fragmentation pathway based on common fragmentation rules for its constituent functional groups.

Predicted Mass Spectrometry Data

The fragmentation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is expected to proceed through several key pathways, primarily involving the cleavage of the propoxy linker and fragmentation of the dimethylamino and phenylmethanol moieties. The predicted major fragments are summarized in the table below.

m/z (Da)	Proposed Fragment Ion	Neutral Loss
210.15	$[M+H]^+$	-
192.14	$[M+H - H_2O]^+$	18.01
121.06	$[C_8H_9O]^+$	102.13
107.08	$[C_7H_7O]^+$	85.11
86.10	$[C_5H_{12}N]^+$	123.05
58.07	$[C_3H_8N]^+$	151.08

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines the general procedure for analyzing **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an ESI source.^[2]

1. Sample Preparation^[3]

- Prepare a stock solution of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol** at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

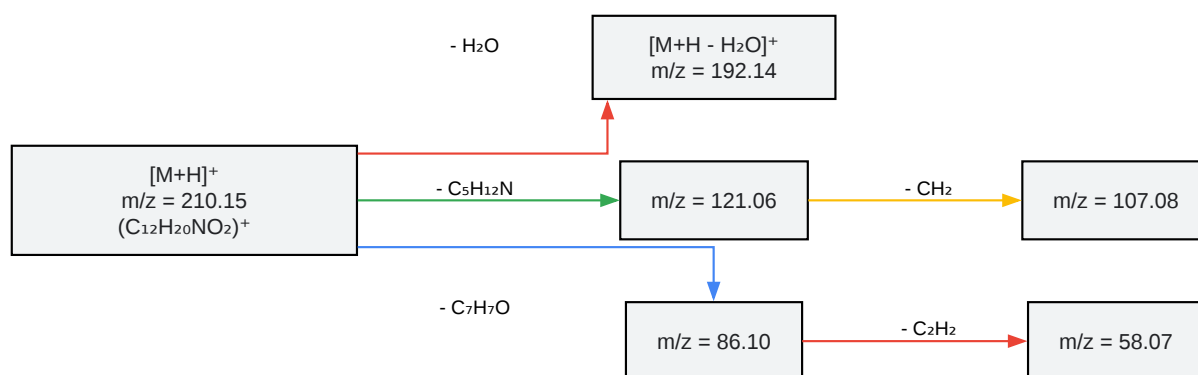
3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive^[2]
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- MS Scan Range: m/z 50-300
- MS/MS Analysis: Product ion scan of the protonated molecule $[M+H]^+$ (m/z 210.15)
- Collision Energy: Ramped from 10-40 eV to generate a representative fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**, $[M+H]^+$, is initiated by the localization of the positive charge, likely on the nitrogen atom of the dimethylamino group or the oxygen of the hydroxyl group. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.

A key fragmentation is the cleavage of the C-O bond of the propoxy linker, leading to the formation of a stable benzylic cation. Another prominent fragmentation pathway involves the cleavage of the dimethylaminopropyl side chain.



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Caption: Proposed ESI-MS/MS fragmentation pathway of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**.

Discussion

The proposed fragmentation pathway is consistent with established principles of mass spectrometry. The initial loss of water from the protonated molecule is a common fragmentation for alcohols.[4] The cleavage of the ether linkage results in the formation of the ion at m/z 121.06, corresponding to the hydroxyphenylmethanol portion of the molecule. Further fragmentation of this ion can occur through the loss of a methylene group to yield the ion at m/z 107.08.

Alpha-cleavage is a dominant fragmentation pathway for amines.[5][6] In this molecule, cleavage of the C-C bond alpha to the nitrogen atom in the propoxy chain leads to the formation of the stable iminium ion at m/z 86.10 or m/z 58.07, depending on the site of cleavage. These fragments are highly characteristic of compounds containing a dimethylaminopropyl group.

Conclusion

This application note provides a foundational protocol and predicted fragmentation pathway for the mass spectrometric analysis of **(4-(3-(Dimethylamino)propoxy)phenyl)methanol**. The presented information is intended to aid researchers in the identification and structural elucidation of this compound in complex matrices. The predicted fragmentation ions provide a basis for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

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